3-(5-Methylfuran-2-yl)propanoyl chloride

描述

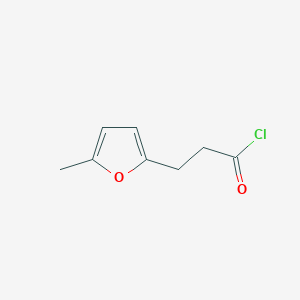

3-(5-Methylfuran-2-yl)propanoyl chloride is an acyl chloride derivative characterized by a furan ring substituted with a methyl group at the 5-position and a propanoyl chloride moiety at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly for constructing complex molecules via nucleophilic acyl substitution reactions. Its reactivity stems from the electrophilic carbonyl carbon, which facilitates reactions with amines, alcohols, and other nucleophiles to form amides, esters, or ketones. The presence of the methyl-substituted furan ring introduces steric and electronic effects that influence its stability and reactivity compared to analogous benzene-based acyl chlorides .

属性

分子式 |

C8H9ClO2 |

|---|---|

分子量 |

172.61 g/mol |

IUPAC 名称 |

3-(5-methylfuran-2-yl)propanoyl chloride |

InChI |

InChI=1S/C8H9ClO2/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3 |

InChI 键 |

QXUPDBSPYCPGGJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(O1)CCC(=O)Cl |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 3-(5-Methylfuran-2-yl)propanoyl chloride can be compared to other propanoyl chloride derivatives, such as those described in the provided evidence (e.g., compounds 34a–34d). Below is a systematic comparison:

Structural and Electronic Differences

| Compound | Aromatic Substituent | Electronic Effects |

|---|---|---|

| This compound | 5-Methylfuran-2-yl | Electron-deficient furan ring due to oxygen heteroatom; methyl group provides mild electron-donating effect. |

| 34a: 3-(3',4'-Dimethoxyphenyl)propanoyl chloride | 3',4'-Dimethoxyphenyl | Strong electron-donating methoxy groups enhance resonance stabilization of the acyl chloride. |

| 34b: 3-(3',4'-Methylenedioxyphenyl)propanoyl chloride | 3',4'-Methylenedioxyphenyl | Methylenedioxy group creates a fused ring system, increasing rigidity and electron density. |

| 34c: 3-(3',4',5'-Trimethoxyphenyl)propanoyl chloride | 3',4',5'-Trimethoxyphenyl | Three methoxy groups significantly increase electron density, reducing electrophilicity of the carbonyl carbon. |

Key Insight : The furan-based derivative exhibits lower electron density at the carbonyl carbon compared to methoxy-substituted benzene derivatives, making it less reactive toward weak nucleophiles but more stable under acidic conditions .

Physical Properties

| Compound | Physical State (Synthesis) | Stability Notes |

|---|---|---|

| This compound | Likely oil (hypothetical) | Sensitive to moisture; requires inert atmosphere for storage. |

| 34a | Yellow oil | Stable under nitrogen; decomposes upon prolonged exposure to air. |

| 34b | Green oil | Higher stability due to fused methylenedioxy ring. |

| 34c | Green crystalline solid | Enhanced crystallinity from trimethoxy substituents. |

Key Insight : The methyl-furan derivative is expected to exhibit intermediate stability between liquid (e.g., 34a ) and crystalline (e.g., 34c ) forms, influenced by the balance of steric hindrance and intermolecular interactions.

Spectral Data Comparison

| Compound | $^1$H NMR (Key Signals) | IR (C=O Stretch, cm$^{-1}$) |

|---|---|---|

| This compound | δ 2.35 (s, 3H, CH$_3$), δ 6.15–6.30 (furan H) | ~1800 (sharp) |

| 34a | δ 3.85 (s, 6H, OCH$_3$), δ 6.80–7.10 (Ar-H) | 1785 |

| 34c | δ 3.75 (s, 9H, OCH$_3$), δ 6.50 (Ar-H) | 1770 |

Key Insight : The furan derivative’s IR carbonyl stretch is expected at a higher frequency (~1800 cm$^{-1}$) than methoxy-substituted analogs due to reduced conjugation with the aromatic system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。